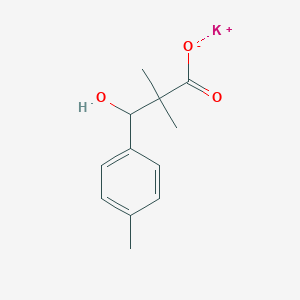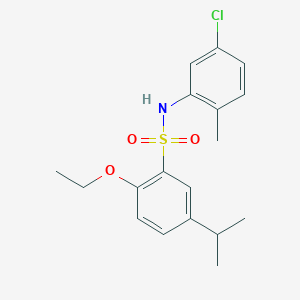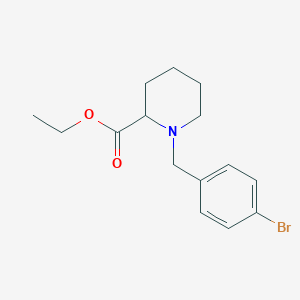![molecular formula C16H19NO B4921255 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s but gained popularity in the 2000s as a recreational drug. MDPV is known for its potent psychostimulant effects and has been associated with numerous cases of addiction, overdose, and even death. However, beyond its recreational use, MDPV has also been the focus of scientific research due to its potential therapeutic applications. In
Mechanism of Action
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. This compound also acts as a potent agonist at the alpha-2 adrenergic receptor, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to produce behavioral effects, such as increased locomotor activity, stereotypy, and social interaction.
Advantages and Limitations for Lab Experiments
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying dopamine-related disorders. This compound is also relatively easy to synthesize and has a long shelf life. However, there are also several limitations to using this compound in lab experiments. It has a high potential for abuse and addiction, which can make it difficult to control its use in animal studies. This compound is also associated with numerous adverse effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine. One area of research is the development of new therapeutic applications for this compound. Studies have shown that this compound may be effective in treating ADHD and other dopamine-related disorders, and further research is needed to explore its potential in these areas. Another area of research is the development of new analogs of this compound that may have improved therapeutic properties or reduced abuse potential. Finally, more research is needed to understand the long-term effects of this compound use on the brain and behavior.
Synthesis Methods
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)-2-nitropropene with pyrrolidine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-8-13(12-17-10-4-5-11-17)14-6-2-3-7-15(14)16/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMIBUORLULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)

![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)




![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
